molecular formula C17H11ClN4O B11186044 8-(3-Chlorophenyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-3-ol

8-(3-Chlorophenyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-3-ol

Cat. No.: B11186044
M. Wt: 322.7 g/mol
InChI Key: SBMYPALPGKPFQT-UHFFFAOYSA-N
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Description

8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL is a heterocyclic compound that features a pyrazolo[3,2-c][1,2,4]triazine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorophenylhydrazine with phenyl isocyanate to form an intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

IUPAC Name

8-(3-chlorophenyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-3-ol

InChI

InChI=1S/C17H11ClN4O/c18-13-8-4-7-12(9-13)14-10-19-22-15(11-5-2-1-3-6-11)17(23)21-20-16(14)22/h1-10,23H

InChI Key

SBMYPALPGKPFQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC3=C(C=NN23)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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